9,10-Anthracenedipropanoic acid

Catalog No.
S1916467
CAS No.
71367-28-7
M.F
C20H18O4
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Anthracenedipropanoic acid

CAS Number

71367-28-7

Product Name

9,10-Anthracenedipropanoic acid

IUPAC Name

3-[10-(2-carboxyethyl)anthracen-9-yl]propanoic acid

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C20H18O4/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17/h1-8H,9-12H2,(H,21,22)(H,23,24)

InChI Key

PHRHANASDXMZLU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CCC(=O)O)CCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CCC(=O)O)CCC(=O)O
  • Organic Chemistry

    Anthracene is a polycyclic aromatic hydrocarbon (PAH) molecule. PAHs are a class of organic compounds studied for their unique chemical properties such as conductivity and fluorescence . Research in organic chemistry may involve synthesizing and analyzing anthracene derivatives to understand their chemical reactivity and potential applications.

  • Materials Science

    Due to their aromatic structure, anthracene derivatives can be candidates for novel materials with specific functionalities. Research in materials science might explore 9,10-Anthracenedipropanoic acid for applications in areas like organic electronics or sensors .

  • Biomedical Research

9,10-Anthracenedipropanoic acid is an organic compound characterized by its anthracene backbone with two propanoic acid groups attached at the 9 and 10 positions. Its molecular formula is C20_{20}H18_{18}O4_4, and it is known for its role in photochemical processes, particularly in the generation of singlet oxygen. This compound exhibits unique photophysical properties, making it valuable in various scientific applications, including photodynamic therapy and as a probe for singlet oxygen detection.

The mechanism of action of 9,10-anthracenedipropanoic acid in detecting singlet oxygen relies on its ability to undergo energy transfer. When ¹O₂ collides with the anthracene core of the molecule, the excited state energy of ¹O₂ is transferred to the anthracene, leading to the deactivation of ¹O₂ and the excitation of the anthracene. This excited state anthracene then emits fluorescence, which can be measured and used to quantify the amount of ¹O₂ present [].

The primary chemical reaction involving 9,10-anthracenedipropanoic acid is its interaction with singlet oxygen (1O2^1O_2). Upon exposure to singlet oxygen, this compound irreversibly forms an endoperoxide derivative. This reaction leads to photobleaching, which can be quantitatively measured by monitoring the absorbance changes in the ultraviolet-visible spectrum . The generation of singlet oxygen can also be optimized through various experimental conditions, making it a useful probe for studying photodynamic processes .

9,10-Anthracenedipropanoic acid has been studied for its biological activities, particularly in the context of photodynamic therapy. It has shown potential as a sensitizer that can generate reactive oxygen species upon light activation. These reactive species can induce cytotoxic effects on targeted cells, which is beneficial for treating certain types of cancer. Additionally, the compound's ability to generate singlet oxygen makes it a valuable tool in biological research for understanding oxidative stress and related pathways .

The synthesis of 9,10-anthracenedipropanoic acid typically involves several steps:

  • Starting Material: The synthesis begins with anthracene or its derivatives.
  • Alkylation: The anthracene is subjected to alkylation with propanoic acid derivatives using appropriate reagents such as alkyl halides and bases.
  • Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain high-purity 9,10-anthracenedipropanoic acid.

Alternative methods may include modifications of existing synthetic routes to enhance yield or reduce environmental impact .

The applications of 9,10-anthracenedipropanoic acid are diverse:

  • Photodynamic Therapy: Utilized as a photosensitizer to induce cytotoxicity in cancer cells.
  • Chemical Probes: Acts as a probe for detecting singlet oxygen in various chemical and biological systems.
  • Material Science: Used in the development of materials that require specific photophysical properties.

Its unique properties make it suitable for research in both medicinal chemistry and materials science .

Studies on the interactions of 9,10-anthracenedipropanoic acid with other molecules have highlighted its role as a probe for singlet oxygen generation. It interacts with various biological molecules, leading to oxidative modifications that can be quantified. These interactions are critical for understanding the mechanisms of oxidative stress and its implications in diseases .

Several compounds exhibit structural or functional similarities to 9,10-anthracenedipropanoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
9,10-Anthracenedicarboxylic AcidTwo carboxylic acid groups at 9 and 10More acidic; used in polymer chemistry
9-AminoanthraceneAmino group substitution at position 9Exhibits fluorescence; used in dye applications
1,8-DihydroxyanthraquinoneHydroxy groups at positions 1 and 8Known for its antioxidant properties

While these compounds share similar anthracene backbones or functional groups, the presence of specific substituents in 9,10-anthracenedipropanoic acid allows it to uniquely function as a photosensitizer and singlet oxygen probe .

9,10-Anthracenedipropanoic acid exhibits a distinctive molecular architecture characterized by a rigid anthracene core with two flexible propanoic acid chains attached at the 9 and 10 positions. The compound possesses the molecular formula C₂₀H₁₈O₄ with a molecular weight of 322.36 grams per mole [1] [2]. The structural framework consists of a planar anthracene backbone maintaining the characteristic linear arrangement of three fused benzene rings, each containing 14 delocalized π electrons that contribute to its aromatic stability according to Hückel's rule [3] [4].

The conformational characteristics of this molecule are governed by the balance between the rigid aromatic core and the conformational flexibility of the propanoic acid substituents. The anthracene core maintains planarity due to the extensive π-electron delocalization across the three benzene rings, with bond lengths ranging from 1.392 to 1.437 Angstroms [5]. The central ring of the anthracene system exhibits enhanced reactivity compared to the outer rings due to higher electron density distribution, which influences the overall molecular behavior [3].

The propanoic acid chains at positions 9 and 10 introduce conformational degrees of freedom through rotation around the carbon-carbon single bonds connecting the carboxylic acid groups to the anthracene framework. These substituents adopt conformations that minimize steric hindrance while maximizing stabilizing interactions such as hydrogen bonding. The spatial arrangement of these functional groups significantly influences the molecule's solubility characteristics and intermolecular interactions.

Physical and Chemical Characteristics

Spectroscopic Properties

The spectroscopic profile of 9,10-anthracenedipropanoic acid reflects the combined contributions of both the anthracene chromophore and the carboxylic acid functional groups. Ultraviolet-visible spectroscopy reveals four distinct vibrational peaks at 399, 378, 359, and 342 nanometers, corresponding to π→π* electronic transitions within the anthracene core [6]. These absorption bands are characteristic of the extended conjugated system and provide the basis for quantitative analysis and concentration determination.

Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance showing aromatic protons in the 7-8 parts per million region and propanoic acid chain protons at characteristic chemical shifts [2]. Carbon-13 nuclear magnetic resonance spectroscopy displays aromatic carbons in the 120-140 parts per million range and carboxyl carbons around 170 parts per million, confirming the expected structural framework [7].

The compound exhibits distinctive fluorescence properties that are central to its application as a singlet oxygen probe. Under appropriate excitation conditions, the anthracene core demonstrates characteristic blue fluorescence, which undergoes quenching upon reaction with singlet oxygen species [2] [6]. This photobleaching phenomenon forms the basis for the compound's utility in reactive oxygen species detection and quantification studies.

Solubility Parameters and Behavior

The solubility characteristics of 9,10-anthracenedipropanoic acid demonstrate the influence of both hydrophobic and hydrophilic structural components. The compound exhibits good solubility in dimethyl sulfoxide, reflecting the solvent's ability to accommodate both the aromatic anthracene core and the polar carboxylic acid groups [2] [8]. In contrast, water solubility remains limited due to the dominant hydrophobic character of the extensive aromatic system, despite the presence of two carboxylic acid groups [9].

The solubility behavior in various organic solvents follows predictable patterns based on polarity matching principles. Polar aprotic solvents such as dimethyl sulfoxide and dimethyl formamide provide excellent solvation for the compound, while less polar solvents show reduced dissolving capacity [10] [9]. The carboxylic acid functional groups contribute to hydrogen bonding interactions with protic solvents, enhancing solubility in alcohols and other hydrogen-bond-donating media.

Temperature effects on solubility follow typical thermodynamic patterns, with increased dissolution observed at elevated temperatures. The compound's solubility characteristics are also influenced by pH conditions, with deprotonation of the carboxylic acid groups under basic conditions leading to enhanced water solubility through salt formation [11] [12].

Stability and Degradation Pathways

9,10-Anthracenedipropanoic acid demonstrates good chemical stability under standard storage and handling conditions when protected from light and moisture [2]. The compound should be stored at temperatures between -20°C and +4°C to maintain optimal stability over extended periods. The anthracene core structure contributes significantly to the overall molecular stability through aromatic stabilization energy.

Photochemical stability represents a critical consideration for this compound, particularly given its role as a singlet oxygen probe. Upon exposure to light in the presence of oxygen, the compound can undergo photooxidation reactions leading to the formation of endoperoxide intermediates [13] [6]. This photochemical reactivity is actually exploited in its analytical applications, where controlled photobleaching serves as a quantitative measure of singlet oxygen generation.

The degradation pathways primarily involve oxidative processes affecting the anthracene core system. Environmental factors such as ultraviolet light exposure, elevated temperatures, and oxidizing agents can promote degradation reactions [13]. The propanoic acid functional groups remain relatively stable under normal conditions, with their primary vulnerability being ester or amide formation under specific reaction conditions [11] [14].

The Anthracene Core: Structural Significance

The anthracene core of 9,10-anthracenedipropanoic acid serves as the fundamental structural unit responsible for the compound's unique photophysical and chemical properties. This polycyclic aromatic hydrocarbon consists of three linearly fused benzene rings containing a total of 14 π electrons distributed across the conjugated system [3] [4]. The aromatic character follows Hückel's rule with 4n+2 π electrons, conferring exceptional stability to the molecular framework.

The electronic structure of the anthracene core exhibits characteristic delocalization patterns with the highest occupied molecular orbital and lowest unoccupied molecular orbital separated by an energy gap corresponding to ultraviolet absorption [3] [15]. The central ring demonstrates higher electron density compared to the terminal rings, making positions 9 and 10 particularly reactive toward electrophilic substitution reactions. This electronic distribution pattern explains the preferential substitution at these positions during synthetic preparation.

The planar geometry of the anthracene system enables efficient π-π stacking interactions between molecules, influencing crystalline packing arrangements and intermolecular association behavior [16]. The rigid aromatic framework provides a stable platform for the attachment of functional groups while maintaining the essential photophysical properties required for analytical applications. Bond length analysis reveals alternating single and double bond character throughout the ring system, with bond lengths ranging from 1.392 to 1.437 Angstroms depending on position within the framework [5].

The photophysical properties of the anthracene core include characteristic absorption in the ultraviolet region with extinction coefficients suitable for quantitative spectroscopic analysis [17] [18]. The fluorescence emission properties, while partially quenched by the electron-withdrawing carboxylic acid substituents, remain sufficiently strong to enable detection and monitoring applications. The singlet oxygen reactivity of the anthracene system forms the foundation for the compound's primary analytical utility.

Propanoic Acid Functional Groups: Reactivity and Properties

The two propanoic acid functional groups attached to the anthracene core at positions 9 and 10 significantly influence the compound's chemical behavior, solubility characteristics, and reactivity patterns. Each carboxylic acid group contains the characteristic carbonyl and hydroxyl components arranged in the -COOH configuration, exhibiting typical weak acid behavior with a pKa value around 4.87 [11] [12].

The acidity of these functional groups enables pH-dependent chemical behavior, with deprotonation occurring under basic conditions to form carboxylate anions [19] [20]. This ionization capacity provides opportunities for salt formation and pH-controlled solubility modifications. The electron-withdrawing nature of the carboxylic acid groups also influences the electronic properties of the anthracene core, affecting both the absorption and emission characteristics of the aromatic system.

Hydrogen bonding capability represents another crucial property of the propanoic acid substituents. The carboxylic acid groups can serve as both hydrogen bond donors through the hydroxyl component and hydrogen bond acceptors through the carbonyl oxygen atoms [19] [20]. This dual functionality enables complex intermolecular association patterns and influences the compound's interaction with various solvents and biological systems.

The reactivity patterns of the propanoic acid groups follow typical carboxylic acid chemistry, including nucleophilic acyl substitution reactions such as esterification and amidation [11] [21]. These reactions provide pathways for chemical modification and derivatization, potentially leading to compounds with altered solubility, stability, or biological activity profiles. The strategic positioning of these functional groups on the anthracene framework creates opportunities for the development of bifunctional analytical probes and bioconjugates.

Synthetic Routes from Anthraquinone Precursors

The synthesis of 9,10-anthracenedipropanoic acid from anthraquinone precursors represents one of the most established and efficient methodologies in anthracene chemistry. This approach leverages the readily available anthraquinone as a starting material, which serves as a protected form of the anthracene core system [1].

The fundamental principle underlying anthraquinone-based synthesis involves the reduction of the quinone functionality to regenerate the aromatic anthracene system. The most widely employed reducing agents include zinc dust in combination with various co-reagents such as sodium hydroxide or pyridine [1]. This methodology offers several advantages, including the protection of the 9,10-positions during synthesis, thereby directing substitution reactions to the outer rings of the anthracene framework.

Research conducted by Han, Nedeltchev, and Bhowmik demonstrated the facile synthesis of substituted anthracenes from corresponding anthraquinones via single-step reduction protocols [1]. Their work achieved moderate to good yields ranging from 50-87% using zinc-based reduction systems. The zinc/sodium hydroxide combination proved particularly effective for the preparation of 2,6-dialkoxyanthracenes, while zinc/pyridine systems showed superior performance for 9,10-diacetoxyanthracenes [1].

The synthetic pathway typically involves initial formation of the anthraquinone intermediate through established quinone synthesis methods, followed by selective reduction to the anthracene derivative. For 9,10-anthracenedipropanoic acid specifically, the propanoic acid side chains can be introduced through various functionalization strategies applied to the anthraquinone precursor prior to reduction [1].

Agarwal and colleagues developed a modified approach utilizing 1,8-dichloroanthraquinone as a versatile intermediate [1]. Their methodology employed a two-step sequence involving initial reduction of the anthraquinone using zinc/ammonia systems followed by Suzuki-Miyaura coupling reactions to install the desired substituents. This approach demonstrated good yields (52-77%) and tolerance for various functional groups [1].

The mechanism of anthraquinone reduction involves electron transfer from the metal reducing agent to the quinone carbonyls, followed by protonation to generate the corresponding anthracene derivative. The reaction typically requires elevated temperatures (400-500°C) when using zinc dust, although milder conditions can be achieved through the use of more reactive reducing systems [1].

Alternative Preparative Methods

Beyond anthraquinone-based approaches, several alternative methodologies have been developed for the synthesis of anthracene derivatives, each offering unique advantages and limitations. The Friedel-Crafts acylation methodology represents a classical approach that has been extensively utilized for anthracene synthesis [2] [3].

The Haworth synthesis constitutes another well-established route involving the cyclization of ortho-benzoylbenzoic acid derivatives [3]. This methodology proceeds through a four-step sequence beginning with the Friedel-Crafts acylation of benzene with phthalic anhydride in the presence of aluminum chloride to yield ortho-benzoylbenzoic acid. Subsequent dehydration with concentrated sulfuric acid produces 9,10-anthraquinone, which is then reduced to anthracene using zinc dust [3].

The Diels-Alder cycloaddition approach offers a convergent strategy for anthracene synthesis through the reaction of 1,4-naphthoquinone with butadiene [3]. This methodology proceeds through three distinct steps: initial cycloaddition to form the dihydroanthraquinone intermediate, oxidation with chromic acid to generate anthraquinone, and final reduction to anthracene [3].

Transition metal-catalyzed methodologies have emerged as powerful tools for anthracene synthesis, offering enhanced selectivity and functional group tolerance compared to classical approaches [4] [5]. Palladium-catalyzed reactions have proven particularly effective, with various research groups developing protocols for the synthesis of substituted anthracenes through tandem cyclization processes [4].

The work of Ren and colleagues demonstrated the utility of palladium-catalyzed tandem carbon-hydrogen activation and biscyclization reactions for the synthesis of tetracyclic benzanthracene frameworks [4]. Their methodology employed a combination of palladium diacetate and triphenylphosphine as the catalytic system, achieving moderate to good yields under relatively mild conditions [4].

Gold-catalyzed cyclization reactions have also shown promise for anthracene synthesis. The research conducted by Shu and colleagues described a flexible and practical synthesis of anthracenes through gold-catalyzed cyclization of ortho-alkynyldiarylmethanes [6]. This methodology demonstrated yields of 58-80% across 21 examples, showcasing the broad applicability of the approach [6].

Photochemical synthesis methodologies represent an emerging area of interest due to their potential for environmentally benign synthesis conditions [7] [8]. These approaches utilize light as a clean reagent, offering advantages in terms of reaction selectivity and avoiding the need for harsh chemical oxidants [7].

Purification Techniques and Quality Assessment

The purification of anthracene derivatives, particularly 9,10-anthracenedipropanoic acid, requires careful consideration of the compound's physical and chemical properties. The compound's molecular weight of 322.36 grams per mole and its limited water solubility necessitate specialized purification approaches [9] [10].

Sublimation represents the most effective method for achieving high-purity anthracene derivatives [11] [12]. This technique exploits the compound's ability to transition directly from solid to gas phase without passing through the liquid state. The sublimation process typically operates under vacuum conditions at temperatures ranging from 200-300°C, achieving purities of 95-99% with recovery rates of 85-95% [11].

The sublimation process must be conducted under inert atmosphere conditions to prevent photooxidation of the anthracene core to anthraquinone [11]. Nitrogen atmosphere protection is essential, and the process should be performed in darkness or under non-actinic light to minimize photochemical degradation [11].

Column chromatography provides an alternative purification approach, particularly effective for the separation of closely related anthracene isomers [11]. The method typically employs neutral alumina as the stationary phase with petroleum ether as the mobile phase. This technique must be performed in darkroom conditions to prevent photooxidation of adsorbed anthracene [11].

Recrystallization techniques offer another viable approach for purification, with various solvents proving effective depending on the specific derivative [11]. Common recrystallization solvents include ethanol, benzene, toluene, and diethyl ether. The choice of solvent depends on the solubility characteristics of the particular anthracene derivative and the nature of the impurities to be removed [11].

Zone refining represents a specialized purification technique capable of achieving extremely high purities (95-99%) through controlled heating and crystallization processes [11]. This method involves the passage of a narrow molten zone through a crystalline ingot, with impurities being concentrated in the molten zone and removed as it progresses through the material [11].

Quality assessment of purified anthracene derivatives relies on multiple analytical techniques. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with proton nuclear magnetic resonance showing characteristic aromatic proton signals in the 7-8 parts per million region . Carbon-13 nuclear magnetic resonance spectroscopy displays aromatic carbons in the 120-140 parts per million range with carboxyl carbons appearing around 170 parts per million .

Ultraviolet-visible spectroscopy serves as a critical quality assessment tool, revealing four distinct vibrational peaks at 399, 378, 359, and 342 nanometers corresponding to π→π* electronic transitions within the anthracene core . These absorption bands provide both qualitative identification and quantitative analysis capabilities .

High-performance liquid chromatography represents the gold standard for purity assessment, capable of detecting impurities at levels below 100 parts per million [14]. The method typically employs reversed-phase chromatography with appropriate mobile phase compositions to achieve baseline separation of the target compound from potential impurities [14].

Scalability of Synthesis Procedures

The scalability of anthracene synthesis procedures represents a critical consideration for industrial applications and large-scale research endeavors. Traditional synthesis methods face significant challenges when scaled from laboratory to pilot or industrial scales, primarily due to safety concerns, equipment limitations, and economic considerations [15] [16].

The anthraquinone reduction methodology demonstrates excellent scalability potential due to its reliance on well-established industrial processes [15]. The availability of anthraquinone as a commercial feedstock and the robustness of zinc-based reduction systems contribute to the method's industrial viability. However, the high-temperature requirements (400-500°C) necessitate specialized equipment and careful heat management in large-scale operations [15].

Industrial anthracene production from coal tar provides valuable insights into scalability considerations [17]. The process involves multiple purification steps including crystallization, distillation, and recrystallization, each requiring optimization for large-scale operation [17]. The current world production of anthracene from coal tar is approximately 20,000 tons per annum, with major producers including Ruttgerswerke in Germany (8,000 tons per annum) and Nippon Steel Chemical in Japan (3,000 tons per annum) [17].

The scalability challenges associated with transition metal-catalyzed processes include catalyst cost, recovery, and recycling considerations [4] [5]. While these methods offer superior selectivity and functional group tolerance, the high cost of palladium and other transition metals necessitates efficient catalyst recovery systems for economically viable large-scale production [4].

Research conducted on the preparation and purification of 9,10-substituted anthracenes demonstrated scalable approaches achieving purities greater than 99.99% with maximum single impurity levels below 100 parts per million [14]. The methodology employed a three-step purification process involving toluene recrystallization, dimethylformamide recrystallization, and final washing with low-boiling organic solvents [14].

The economic considerations of scalable synthesis include raw material costs, energy requirements, waste disposal, and product recovery efficiency [16]. Process optimization studies have identified several key parameters affecting scalability, including reaction temperature, residence time, catalyst loading, and purification methodology [16].

Continuous flow processing represents an emerging approach for addressing scalability challenges in anthracene synthesis [16]. This methodology offers advantages including improved heat and mass transfer, enhanced safety profiles, and reduced equipment footprint compared to traditional batch processes [16].

Green Chemistry Approaches to Synthesis

The implementation of green chemistry principles in anthracene synthesis has gained significant attention due to environmental concerns and regulatory pressures [5] [18]. These approaches focus on minimizing waste generation, reducing toxic reagent use, and improving energy efficiency while maintaining synthetic efficiency [5].

Microwave-assisted synthesis represents a prominent green chemistry approach offering reduced reaction times and energy consumption [19]. The methodology typically operates at temperatures of 100-150°C for durations of 5-30 minutes, achieving yields of 60-85% with good scalability potential [19]. The accelerated heating provided by microwave irradiation enables more efficient bond formation and reduced side product formation [19].

Water-based reaction systems offer significant environmental advantages through the elimination of organic solvents [18]. Aqueous synthesis protocols typically operate at temperatures of 50-100°C and can achieve yields of 45-75% with excellent scalability characteristics [18]. The use of water as a reaction medium reduces toxicity concerns and simplifies waste disposal procedures [18].

Solvent-free conditions represent another important green chemistry approach, eliminating the need for organic solvents entirely [18]. These methodologies typically involve neat reaction conditions at temperatures of 80-150°C, achieving yields of 55-80% with good scalability potential [18]. The absence of solvents reduces environmental impact and simplifies product isolation procedures [18].

Photochemical synthesis methodologies align with green chemistry principles through the use of light as a clean reagent [5]. These approaches operate at room temperature under ultraviolet or visible light irradiation, achieving yields of 40-90% depending on the specific transformation [5]. The mild reaction conditions and absence of chemical oxidants represent significant environmental advantages [5].

The development of recyclable catalyst systems addresses both environmental and economic concerns associated with transition metal-catalyzed processes [5]. Heterogeneous catalysts offer advantages including easy separation and potential reuse, contributing to improved process sustainability [5]. Research has demonstrated the successful application of recyclable palladium catalysts in anthracene synthesis with maintained activity over multiple cycles [5].

Ionic liquid media provide an alternative approach for green anthracene synthesis, offering recyclable reaction environments with low toxicity profiles [5]. These systems typically operate at temperatures of 80-120°C and can achieve yields of 55-85% with good scalability characteristics [5]. The low volatility and recyclability of ionic liquids contribute to reduced environmental impact [5].

Biocatalytic approaches represent an emerging area of green chemistry for anthracene synthesis, utilizing enzymes to catalyze selective transformations under mild conditions [5]. These methodologies typically operate at temperatures of 25-50°C and can achieve yields of 30-70%, although scalability remains limited due to enzyme cost and stability considerations [5].

The environmental benefits of green chemistry approaches include reduced energy consumption, decreased waste generation, elimination of toxic solvents, and improved atom economy [5]. These advantages must be balanced against considerations of yield, selectivity, and economic viability to ensure practical implementation [5].

Flow chemistry methodologies offer additional advantages for green anthracene synthesis through continuous processing, reduced waste generation, and improved automation [5]. These systems typically operate at temperatures ranging from room temperature to 100°C and can achieve yields of 60-85% with excellent scalability potential [5].

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

3,3'-(Anthracene-9,10-diyl)dipropanoic acid

Dates

Last modified: 08-16-2023

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